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Compound Name: XYLYL)CARBAMOYL)MORPHOL/
NE

Cat. No.: B500195

Get Quote

Abstract & Strategic Overview

In modern drug discovery, 4-(N-(3,5-xylyl)carbamoyl)morpholine (Systematic Name: N-(3,5-
dimethylphenyl)morpholine-4-carboxamide) serves as a critical chemical probe and library
member. Its structure combines a lipophilic 3,5-dimethylphenyl (xylyl) tail—a proven
pharmacophore for hydrophobic pocket engagement—with a polar morpholine headgroup via a
stable urea linker.

This configuration makes it an ideal candidate for:

e Soluble Epoxide Hydrolase (sEH) Inhibition: The urea moiety mimics the transition state of
epoxide hydrolysis.

o Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight, soluble fragment
(~234 Da) with high ligand efficiency potential.

» Serine Hydrolase Profiling: As a competitive reversible inhibitor in Activity-Based Protein
Profiling (ABPP).
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This guide details the protocol for utilizing this compound in an HTS campaign, focusing on
assay stability, solubility management, and hit validation.

Physicochemical Profile & Pre-Screening QC

Before entering the HTS pipeline, the compound must be characterized to prevent false
negatives (due to precipitation) or false positives (due to aggregation).

Property Value | Characteristic Implication for HTS

Ideal for Fragment-Based
Molecular Weight 234.30 g/mol Screening; high ligand
efficiency.

Moderate lipophilicity; good
cLogP ~1.8-2.1 membrane permeability but
requires DMSO for stock.

High aqueous solubility
B ) compared to bis-aryl ureas;
Solubility (PBS) ~200 puM (with 1% DMSO) ] o
reduces risk of precipitation in

assay buffer.

Excellent profile for hydrogen

bonding within the catalytic
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors )

pocket (e.g., Tyr/Asp residues

in SEH).

Resistant to spontaneous
Stability High (Urea linkage) hydrolysis; stable in storage for
>6 months at -20°C.

Protocol 1: Turbidimetric Solubility Screen

Objective: Confirm compound stays in solution during the assay window.

o Stock Prep: Dissolve 4-(N-(3,5-xylyl)carbamoyl)morpholine to 10 mM in 100% DMSO.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b500195/docs?utm_src=pdf-body#application-note-high-throughput-screening-of-urea-morpholine-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b500195?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

e Dilution: Dispense 0.5 L of stock into 49.5 pL of Assay Buffer (e.g., 25 mM Bis-Tris, pH 7.0)
in a 384-well clear-bottom plate (Final [C] = 100 uM).

e Readout: Measure Absorbance at 620 nm (OD620) immediately and after 4 hours.

» Criteria: An increase in OD620 > 0.005 indicates precipitation. This compound typically

passes this QC step due to the morpholine solubilizing group.

HTS Protocol: Soluble Epoxide Hydrolase (sEH)

Inhibition

The primary application of N-aryl ureas is the inhibition of sEH, a target for anti-inflammatory

and cardiovascular therapeutics.

Experimental Principle

The assay uses a fluorogenic substrate, PHOME (3-phenyl-cyano(6-methoxy-2-

naphthalenyl)methyl ester-2-oxiraneacetic acid). Hydrolysis of PHOME by sEH releases a

highly fluorescent cyanohydrin product which spontaneously decomposes to the fluorescent 6-

methoxy-2-naphthaldehyde.

Workflow Diagram (DOT)
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Caption: Step-by-step HTS workflow for screening urea-morpholine libraries against sEH.

Step-by-Step Protocol

o Plate Preparation: Use black, low-volume 384-well plates (e.g., Corning 4514).
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e Compound Transfer: Acoustic dispense 25 nL of 4-(N-(3,5-xylyl)carbamoyl)morpholine
(and library compounds) into assay wells.

e Enzyme Addition:

o Prepare sEH Enzyme Solution: 1 nM recombinant human sEH in Assay Buffer (25 mM
Bis-Tris pH 7.0, 0.1 mg/mL BSA).

o Dispense 5 puL of Enzyme Solution into each well.
o Note: Final enzyme concentration = 0.5 nM.

e Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room
Temperature (RT) to allow the urea moiety to engage the active site.

e Substrate Initiation:

o Prepare PHOME Substrate Solution: 20 uM PHOME in Assay Bulffer.

o Dispense 5 pL of Substrate Solution.

o Note: Final Substrate concentration = 10 uM (approx. Km).
» Kinetic Read: Monitor Fluorescence (Ex: 330 nm, Em: 465 nm) immediately for 30 minutes.
» Data Analysis: Calculate the slope of the linear portion (RFU/min).

o % Inhibition =

Mechanism of Action & Hit Validation

Understanding why this compound works is crucial for optimizing hits.

Structural Logic

The 3,5-xylyl (dimethylphenyl) group fits into the hydrophobic pocket of the enzyme, while the
urea carbonyl accepts a hydrogen bond from the catalytic Tyrosine residues (Tyr383/Tyr466 in
human sEH), mimicking the transition state of the epoxide ring opening. The morpholine acts
as a solvent-exposed cap, improving solubility without clashing with the protein surface.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b500195/docs?utm_src=pdf-body#application-note-high-throughput-screening-of-urea-morpholine-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b500195?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Validation Protocol: Competitive ABPP

To confirm the compound binds the catalytic pocket and is not an artifact (e.g., aggregator), use
Activity-Based Protein Profiling (ABPP).

Lysate Prep: Prepare proteome lysate (e.g., HEK293T cells overexpressing sEH).
e Treatment: Incubate lysate with 10 pM 4-(N-(3,5-xylyl)carbamoyl)morpholine for 30 min.

e Probe Labeling: Add a broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine or a
specific SEH probe like CUDA-alkyne) for 30 min.

e Analysis: Resolve on SDS-PAGE and scan for fluorescence.

o Result: A "hit" will prevent probe labeling, resulting in the disappearance of the fluorescent
band corresponding to the enzyme molecular weight (~62 kDa for SEH).

Mechanistic Diagram (DOT)
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4-(N-(3,5-xylyl)carbamoyl)morpholine

Competitive Binding

Target Enzyme
(SsEH or Serine Hydrolase)

Enzyme-Inhibitor Complex

(Urea-Tyr H-Bonding) Labeling Attempt

If Blocked \~\]310cks

S

Activity-Based Probe
(FP-Rhodamine)

Loss of Signal
(Valid Hit)

If Unblocked

Fluorescent Signal

Click to download full resolution via product page

Caption: Competitive ABPP logic. The compound blocks the active site, preventing the
fluorescent probe from binding.

Troubleshooting & Optimization

+ High Background Fluorescence: The 3,5-xylyl group has low autofluorescence, but impurities
can interfere. Always run a "Compound Only" control (Buffer + Compound, No Enzyme).

o Potency Issues: If IC50 is >10 uM, consider "growing" the fragment. The morpholine ring can
be substituted with larger heterocycles (e.qg., piperidine, piperazine) to reach additional
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binding pockets.

False Positives: Urea compounds can sometimes act as aggregators. Add 0.01% Triton X-
100 to the assay buffer to disrupt promiscuous aggregates.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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